molecular formula C8H7BrN2O B2658006 4-Bromo-6-methoxypyrazolo[1,5-A]pyridine CAS No. 1207839-86-8

4-Bromo-6-methoxypyrazolo[1,5-A]pyridine

Cat. No.: B2658006
CAS No.: 1207839-86-8
M. Wt: 227.061
InChI Key: WOKOIVXIZPPZFL-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxypyrazolo[1,5-A]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol It is characterized by a pyrazolo[1,5-A]pyridine core structure substituted with a bromine atom at the 4-position and a methoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methoxypyrazolo[1,5-A]pyridine typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of 3-bromo-5-methoxypyridine.

    Reaction with 2-Chloropropionitrile: 3-Bromo-5-methoxypyridine is reacted with 2-chloropropionitrile in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at 20-30°C for 8 hours.

    Cyclization: The resulting intermediate undergoes cyclization by heating with diazabicycloundecene (DBU) at 50-60°C for 20 hours to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the processes are carried out in industrial reactors with appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methoxypyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-6-methoxypyrazolo[1,5-A]pyridine has several scientific research applications :

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is explored for its properties in the development of new materials, such as organic semiconductors.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.

    Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxypyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

4-Bromo-6-methoxypyrazolo[1,5-A]pyridine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its substitution pattern and resulting chemical behavior.

Properties

IUPAC Name

4-bromo-6-methoxypyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-4-7(9)8-2-3-10-11(8)5-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKOIVXIZPPZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=CC=N2)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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